9-Bromo-10-nitrophenanthrene
Overview
Description
9-Bromo-10-nitrophenanthrene is an organic compound with the molecular formula C14H8BrNO2 It is a derivative of phenanthrene, characterized by the presence of a bromine atom at the 9th position and a nitro group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-nitrophenanthrene typically involves the bromination and nitration of phenanthrene. One common method is the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective substitution at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the phenanthrene ring system is further oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Products include 9-amino-10-nitrophenanthrene or 9-thio-10-nitrophenanthrene.
Reduction: 9-Bromo-10-aminophenanthrene.
Oxidation: Phenanthrenequinones or other oxygenated phenanthrene derivatives.
Scientific Research Applications
9-Bromo-10-nitrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized phenanthrene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-Bromo-10-nitrophenanthrene depends on its specific application. In biological systems, it may interact with cellular components such as proteins, DNA, or membranes, leading to various biological effects. The bromine and nitro groups can participate in interactions with molecular targets, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
9-Bromo-10-methylphenanthrene: Similar in structure but with a methyl group instead of a nitro group.
9-Bromo-10-phenylphenanthrene: Contains a phenyl group at the 10th position.
9-Bromo-10-aminophenanthrene: Has an amino group instead of a nitro group.
Uniqueness: 9-Bromo-10-nitrophenanthrene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique substitution patterns and reactivity profiles compared to other phenanthrene derivatives.
Properties
IUPAC Name |
9-bromo-10-nitrophenanthrene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(17)18/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCHUVWJCDJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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